2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride
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Overview
Description
2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure, known for its use in the synthesis of tropane alkaloids.
2-Oxa-6-azabicyclo[2.2.2]octane: A related compound with an oxygen atom in the ring, used in various synthetic applications.
Biological Activity
2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique azabicyclic structure, characterized by its molecular formula C9H16ClNO2 and a molecular weight of approximately 191.66 g/mol. This compound has garnered attention in scientific research due to its notable biological activities, including potential neuroprotective effects and applications in pharmacology.
The compound's structure includes a nitrogen atom within the bicyclic framework, which contributes to its distinctive chemical properties and biological activities. It serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, which is crucial for various biochemical assays and applications in drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects : Studies suggest that this compound may modulate neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions.
- Pain Management : Preliminary findings indicate its promise in pharmacological applications related to pain management.
- Cognitive Enhancement : The compound has been explored for its potential to enhance cognitive functions, although further studies are necessary to fully elucidate these effects.
The mechanism of action involves the compound's interaction with specific molecular targets, acting as a ligand that binds to various receptors and enzymes. This binding can modulate their activity, influencing biochemical pathways that lead to therapeutic effects.
Comparative Analysis
The following table summarizes the structural features and unique properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Azabicyclo[3.3.0]octane | Larger bicyclic system | Enhanced stability and different reactivity |
3-Azabicyclo[3.3.1]nonane | Contains an additional carbon | Potentially different biological activity |
4-Azabicyclo[3.3.0]octane | Variation in ring size | Altered pharmacological properties |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Neuroprotective Study : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.
- Methodology : Neuronal cell lines were treated with varying concentrations of the compound, followed by exposure to oxidative stressors.
- Results : The treated cells showed significantly lower rates of apoptosis compared to untreated controls.
-
Pain Management Research : Investigations into the analgesic properties revealed that the compound could inhibit pain pathways in animal models.
- Methodology : Pain response was measured using established models (e.g., hot plate test).
- Results : Animals administered with the compound exhibited reduced pain responses compared to placebo groups.
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-5-1-2-7(6)9-4-5;/h5-7,9H,1-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPAKFSWAQKOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-35-4 |
Source
|
Record name | 2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.